molecular formula C12H16N2O2 B14314878 N-(4-Acetylphenyl)-N~2~-ethylglycinamide CAS No. 111281-61-9

N-(4-Acetylphenyl)-N~2~-ethylglycinamide

Cat. No.: B14314878
CAS No.: 111281-61-9
M. Wt: 220.27 g/mol
InChI Key: AJMQLTGKGCKBBP-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-N~2~-ethylglycinamide is a glycinamide derivative characterized by a 4-acetylphenyl group attached to the primary amide nitrogen and an ethyl group on the secondary amide nitrogen. This compound is hypothesized to exhibit moderate lipophilicity due to the ethyl substituent, balancing solubility and membrane permeability.

Properties

CAS No.

111281-61-9

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(ethylamino)acetamide

InChI

InChI=1S/C12H16N2O2/c1-3-13-8-12(16)14-11-6-4-10(5-7-11)9(2)15/h4-7,13H,3,8H2,1-2H3,(H,14,16)

InChI Key

AJMQLTGKGCKBBP-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)NC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-N~2~-ethylglycinamide typically involves the reaction of 4-acetylphenylamine with ethyl glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-N~2~-ethylglycinamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide nitrogen can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: 4-(Carboxyphenyl)-N~2~-ethylglycinamide.

    Reduction: 4-(Hydroxyphenyl)-N~2~-ethylglycinamide.

    Substitution: N-(4-Acetylphenyl)-N~2~-ethyl-N~2~-alkylglycinamide or N-(4-Acetylphenyl)-N~2~-ethyl-N~2~-acylglycinamide.

Scientific Research Applications

N-(4-Acetylphenyl)-N~2~-ethylglycinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential as a biochemical probe to investigate enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-N~2~-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the ethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The glycinamide moiety can interact with the enzyme’s catalytic site, inhibiting its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of N-(4-Acetylphenyl)-N~2~-ethylglycinamide with related glycinamide derivatives:

Compound Name Substituents (R1, R2) Notable Functional Groups Key Structural Differences
This compound R1: 4-Acetylphenyl; R2: Ethyl Acetyl, ethyl Baseline structure for comparison
N-{(1R)-2-Hydroxy-1-[4-(2-methylpentyloxy)phenyl]ethyl}-2-phenylacetamide (12a, ) R1: 4-(2-methylpentyloxy)phenyl; R2: Hydroxyethyl 2-methylpentyloxy, hydroxy Bulky alkoxy group enhances hydrophobicity; hydroxy improves solubility
N-(4-Acetamidophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide () R1: 4-Acetamidophenyl; R2: 4-fluorobenzyl/sulfonyl Sulfonyl, fluorophenyl Sulfonyl group increases polarity and metabolic stability
N-(4-Chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide () R1: 4-Chlorophenyl; R2: 4-methoxyphenyl/sulfonyl Chlorophenyl, methoxy, sulfonyl Chlorine and methoxy groups alter electronic effects
N~2~-(2-Fluorophenyl)-N~2~-(methylsulfonyl)-N-(4-phenoxyphenyl)glycinamide () R1: 4-Phenoxyphenyl; R2: 2-fluorophenyl/sulfonyl Phenoxy, fluorophenyl, sulfonyl Phenoxy group enhances aromatic interactions

Physicochemical and Pharmacological Implications

  • Lipophilicity : The ethyl group in the target compound may confer better membrane permeability than sulfonyl-containing analogs (e.g., –5), which are more polar .
  • Metabolic Stability : Sulfonamide derivatives (–5) are generally resistant to enzymatic degradation compared to ethyl groups, which may undergo oxidative metabolism .
  • Electronic Effects : The 4-acetylphenyl group’s electron-withdrawing nature could enhance binding to electron-rich biological targets, whereas methoxy or fluorophenyl groups (–5) modulate resonance and inductive effects .

Research Findings and Gaps

  • : The versatility of chloroacetamide intermediates highlights their utility in synthesizing diverse analogs, though toxicity concerns with chloro groups may limit applications .
  • Contradictions : While sulfonyl groups enhance stability, they may reduce bioavailability due to high polarity. The target compound’s ethyl group strikes a balance but requires empirical validation .

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